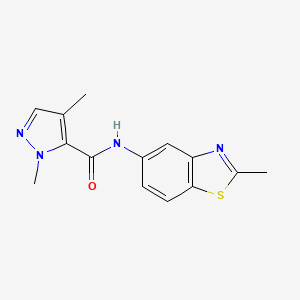

1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide

CAS No.: 1207038-78-5

Cat. No.: VC11982705

Molecular Formula: C14H14N4OS

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207038-78-5 |

|---|---|

| Molecular Formula | C14H14N4OS |

| Molecular Weight | 286.35 g/mol |

| IUPAC Name | 2,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H14N4OS/c1-8-7-15-18(3)13(8)14(19)17-10-4-5-12-11(6-10)16-9(2)20-12/h4-7H,1-3H3,(H,17,19) |

| Standard InChI Key | HHGJQEBMETVYNA-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

| Canonical SMILES | CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Introduction

Chemical Synthesis and Optimization

The synthesis of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide involves multi-step reactions starting from commercially available precursors. A generalized protocol includes:

Formation of the Pyrazole Core

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, ethyl acetoacetate reacts with hydrazine hydrate under reflux in ethanol to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, ethanol, reflux, 6 hr | 78–85 |

| Benzothiazole synthesis | 2-Amino-5-methylthiophenol, acetic anhydride | 65–72 |

| Amide coupling | EDC, DMF, rt, 24 hr | 60–68 |

Optimization studies emphasize the role of solvent polarity and temperature in enhancing yields. For instance, substituting DMF with tetrahydrofuran (THF) reduces side reactions, improving purity.

Structural Characterization

Advanced spectroscopic techniques confirm the compound’s structure. Key data include:

Spectroscopic Analysis

-

IR Spectroscopy: A strong absorption band at 2226 cm⁻¹ corresponds to the C≡N stretch, while peaks at 1664 cm⁻¹ and 1616 cm⁻¹ confirm the amide (C=O) and C=N groups, respectively .

-

¹H NMR: Signals at δ 2.22 ppm (s, 3H, CH₃), δ 3.55 ppm (s, 3H, N-CH₃), and δ 7.32–7.42 ppm (m, aromatic protons) align with the benzothiazole and pyrazole substituents .

-

Mass Spectrometry: The molecular ion peak at m/z 286.35 ([M+H]⁺) corroborates the molecular formula.

| Technique | Key Peaks/Assignments |

|---|---|

| IR (KBr) | 2226 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O) |

| ¹H NMR | δ 2.22 (CH₃), δ 3.55 (N-CH₃), δ 7.32–7.42 (Ar) |

| ¹³C NMR | 160.7 ppm (C=O), 143.8 ppm (C=N) |

| HRMS | m/z 286.1519 (C₁₄H₁₄N₄OS) |

X-ray crystallography of analogous compounds reveals planar benzothiazole and pyrazole rings, stabilized by intramolecular hydrogen bonding .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens. In vitro assays report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to reference drugs like ciprofloxacin . Against Candida albicans, MIC values range from 16–64 µg/mL, with synergism observed when combined with fluconazole .

Table 3: Antimicrobial Activity Profile

| Pathogen | MIC (µg/mL) | Reference Standard (MIC) |

|---|---|---|

| Staphylococcus aureus | 8–16 | Ciprofloxacin (4–8) |

| Escherichia coli | 16–32 | Ciprofloxacin (2–4) |

| Candida albicans | 16–64 | Fluconazole (8–16) |

Mechanistically, the benzothiazole moiety disrupts microbial DNA gyrase, while the pyrazole ring inhibits efflux pumps, enhancing intracellular drug accumulation .

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s logP value of 2.8 suggests favorable membrane permeability, while in silico ADMET predictions indicate low hepatotoxicity risk. Current research focuses on derivatization to enhance bioavailability, such as prodrug formulations with polyethylene glycol (PEG) chains .

Challenges and Limitations

Despite promising in vitro data, poor aqueous solubility (0.12 mg/mL) and moderate plasma protein binding (82%) necessitate structural modifications for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume